molecular formula C8H18N2 B13958482 2-Butanone sec-butyl hydrazone CAS No. 57874-52-9

2-Butanone sec-butyl hydrazone

Cat. No.: B13958482
CAS No.: 57874-52-9
M. Wt: 142.24 g/mol
InChI Key: PSEJHDMQAHLTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone sec-butyl hydrazone is a chemical compound belonging to the hydrazone class Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butanone sec-butyl hydrazone can be synthesized through the reaction of 2-butanone with sec-butyl hydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Butanone+sec-Butyl hydrazine2-Butanone sec-butyl hydrazone+Water\text{2-Butanone} + \text{sec-Butyl hydrazine} \rightarrow \text{this compound} + \text{Water} 2-Butanone+sec-Butyl hydrazine→2-Butanone sec-butyl hydrazone+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the condensation of ketones with hydrazines. This method is scalable and can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Butanone sec-butyl hydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Butanone sec-butyl hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone sec-butyl hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can undergo redox reactions that contribute to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone phenyl hydrazone
  • 2-Butanone methyl hydrazone
  • 2-Butanone ethyl hydrazone

Uniqueness

2-Butanone sec-butyl hydrazone is unique due to its specific substituent (sec-butyl group), which can influence its chemical reactivity and biological activity. Compared to other hydrazones, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

57874-52-9

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-(butan-2-ylideneamino)butan-2-amine

InChI

InChI=1S/C8H18N2/c1-5-7(3)9-10-8(4)6-2/h7,9H,5-6H2,1-4H3

InChI Key

PSEJHDMQAHLTJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NN=C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.